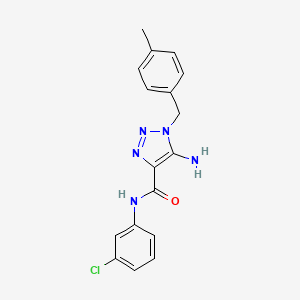
5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
カタログ番号 B2526357
CAS番号:
899972-71-5
分子量: 341.8
InChIキー: VZJUOTSTYZQDOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of triazole derivatives, including those related to "5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide," involves complex reactions yielding compounds with potential antimicrobial activities. The structural analysis through X-ray diffraction techniques and density functional theory (DFT) calculations provides insights into the molecular configurations and intermolecular interactions (Şahin et al., 2011).
Antimicrobial and Enzyme Inhibition Activities
- Research on triazole derivatives has demonstrated their potential in inhibiting microbial growth and specific enzymes. Some studies report the synthesis of novel heterocyclic compounds derived from triazole and their effectiveness against lipase and α-glucosidase enzymes, showcasing significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Anticancer Activity
- The exploration of triazole derivatives extends to their anticancer evaluation. New synthetic routes have led to the development of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against avian influenza virus, indicating the broad therapeutic potential of triazole derivatives (Hebishy et al., 2020). Additionally, the synthesis and biological evaluation of Schiff Base sulfur ether derivatives containing a 1,2,4-triazole unit have shown antifungal activities (Yu-gu, 2015).
Antioxidant Properties
- The antioxidant properties of triazole derivatives have been studied, leading to the synthesis of new compounds with potential antioxidant and antiradical activities. This research highlights the chemical versatility and applicability of triazole compounds in addressing oxidative stress-related disorders (Bekircan et al., 2008).
特性
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-5-7-12(8-6-11)10-23-16(19)15(21-22-23)17(24)20-14-4-2-3-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUOTSTYZQDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Tert-butyl-N,N-dimethylpyridazin-3-amine
41398-43-0
2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine
2173991-62-1

![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)
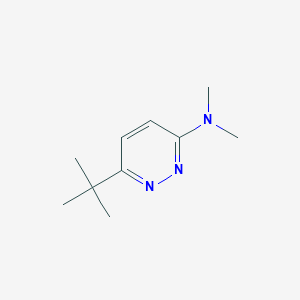
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)
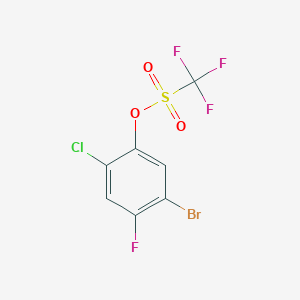
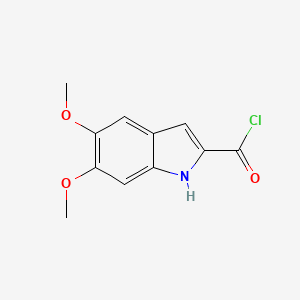
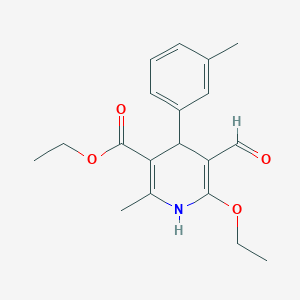
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)

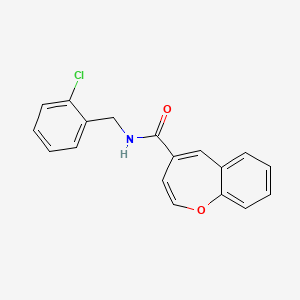
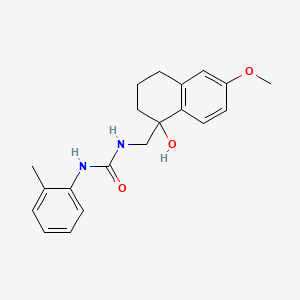


![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)